2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine
Description
Properties
IUPAC Name |
2-bromo-3-(6-bromopyridin-2-yl)oxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O/c11-8-4-1-5-9(14-8)15-7-3-2-6-13-10(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGQBNLYVXFLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671839 | |
| Record name | 2-Bromo-3-[(6-bromopyridin-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-65-2 | |
| Record name | 2-Bromo-3-[(6-bromo-2-pyridinyl)oxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-[(6-bromopyridin-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The compound features a brominated pyridine core, which is known for its diverse biological properties. The presence of the bromine atoms and the pyridine moieties contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance, a related compound demonstrated moderate cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values of 74.2 µM and 27.1 µM, respectively . This suggests that structural modifications in pyridine derivatives can influence their anticancer efficacy.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HepG2 | 74.2 |
| 5a | MDA-MB-231 | 27.1 |
| 5l | MDA-MB-231 | 1.4 |
| Sorafenib | MDA-MB-231 | 5.2 |
The data indicates that certain derivatives exhibit significantly lower IC50 values, suggesting enhanced potency compared to established drugs like Sorafenib.
The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, some studies have shown that pyridine derivatives can inhibit VEGFR2 kinase activity, which is crucial for tumor angiogenesis .
Case Studies
A notable study evaluated the biological activity of various pyridine derivatives, including those structurally related to this compound. The findings revealed that modifications at specific positions on the pyridine ring could enhance or diminish biological activity. For instance, the introduction of polar functional groups was found to improve solubility while maintaining antiparasitic activity .
Table 2: Summary of Biological Activities in Case Studies
Scientific Research Applications
Medicinal Chemistry
Cholinergic Drug Development
One of the notable applications of related bromopyridine compounds is in the synthesis of cholinergic drugs, which are essential for treating gastrointestinal diseases. For instance, derivatives of bromopyridines have been utilized to create intermediates that lead to effective cholinergic agents . The structural similarity of 2-bromo-6-(2-bromopyridin-3-yloxy)pyridine suggests it may also serve as a precursor in similar synthetic pathways.
Antimicrobial Activity
Bromopyridine derivatives have shown promising antimicrobial properties. In studies, compounds with bromine substitutions exhibited enhanced activity against various microbial strains. This suggests that this compound could be explored for its potential as an antimicrobial agent .
Organic Synthesis
Synthesis of Heterocycles
The compound can act as a versatile synthon in organic synthesis, particularly in the formation of heterocycles. For example, methodologies involving 2-bromopyridines have been developed for synthesizing multi-heteroarylated products through C–O and C–N bond formation reactions . The ability to generate complex structures makes it valuable in the development of new materials and pharmaceuticals.
Electroluminescent Devices
Another application lies in the field of organic electronics. Brominated pyridines are integral to synthesizing materials used in organic electroluminescent devices (OLEDs). The unique electronic properties imparted by the bromine substituents can enhance the performance of these devices, making compounds like this compound candidates for further research in this area .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in 2-bromo-6-(trifluoromethyl)pyridine () increases electron deficiency at the pyridine ring, enhancing reactivity in cross-coupling reactions compared to the ether-linked bromopyridinyloxy group in the target compound.
- Steric Effects : The bulky 2-bromopyridin-3-yloxy substituent in the target compound may hinder nucleophilic substitution reactions compared to smaller substituents like pyridin-3-yl ().
Preparation Methods
Preparation of Bromopyridine Precursors
A critical precursor for the target compound is 2-bromo-6-substituted pyridine derivatives. According to a patented method for related bromopyridine aldehydes, selective bromination of 2-bromo-6-methylpyridine with liquid bromine in a dichloromethane-water biphasic system at 10–20 °C, followed by heating to 40–60 °C, yields a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine in a molar ratio of approximately 6:1.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| S1 | 2-bromo-6-methylpyridine + Br2 (molar ratio 1:3) in DCM/H2O, 10–20 °C, then 40–60 °C for 8–12 h | Mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine |
| S2 | Reaction with urotropin in ethanol at 30–50 °C for 10–14 h | Intermediate compound formation |
| S3 | Acid hydrolysis (acetic acid + conc. H2SO4) at 80–100 °C for 3–5 h | 2-bromo-6-aldehyde pyridine |
This method highlights the importance of controlled bromination and subsequent functional group transformations to obtain key intermediates.
Formation of the Pyridin-3-yloxy Linkage
The ether linkage between two bromopyridine rings in 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine can be constructed via nucleophilic aromatic substitution (SNAr) reactions or transition-metal catalyzed coupling (e.g., Ullmann-type or Buchwald-Hartwig etherification).
A recent study on Ru(II)-mediated domino C–O/C–N/C–C bond formation reactions demonstrated that 2-bromopyridines can serve as versatile synthons for heteroarylated pyridones through catalytic cycles involving nucleophilic aromatic substitution and C–H activation. Although this study primarily focuses on pyridone formation, the mechanistic insights and catalytic conditions are informative for ether bond formation in bromopyridine systems.
| Parameter | Details |
|---|---|
| Catalyst | [RuCl2(p-cymene)]2 (5 mol%) |
| Additives | Potassium pivalate (KOPiv, 20 mol%), Na2CO3 (1.25 equiv) |
| Solvent | Toluene or 1,4-dioxane |
| Temperature | 150 °C |
| Reaction Time | 72 hours |
| Outcome | Efficient formation of C–O bond via nucleophilic substitution and subsequent C–H activation |
This catalytic system promotes the nucleophilic displacement of bromine by oxygen nucleophiles, facilitating the formation of pyridin-3-yloxy linkages under relatively harsh conditions.
Alternative Methods: Amination and Coupling Approaches
While direct etherification is a common route, amination of bromopyridines followed by intramolecular or intermolecular coupling can also lead to related compounds. For example, 2-bromo-6-alkylaminopyridines have been synthesized using pressure tubes or microwave reactors by reacting 2,6-dibromopyridine with primary amines under high temperature and pressure. Though this method is primarily for amine derivatives, the high reactivity of bromopyridines under such conditions suggests that similar approaches could be adapted for ether bond formation by replacing amines with phenolic or pyridin-3-ol nucleophiles.
Summary Table of Preparation Methods
Research Findings and Analysis
- The selective bromination of methyl-substituted pyridines is a reliable first step to introduce bromine atoms at desired positions, crucial for subsequent coupling reactions.
- Transition-metal catalysis, particularly Ru(II)-based systems, enables the formation of complex C–O bonds in bromopyridine frameworks through domino reactions involving nucleophilic substitution and C–H activation, offering a modern synthetic tool for such heteroaryl ethers.
- High-pressure and microwave-assisted methods offer alternative routes for functionalization of bromopyridines, which may be adapted for the synthesis of ether-linked bromopyridines, although direct literature on this compound is limited.
Q & A
Q. Basic
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.0–8.5 ppm; bromine-induced deshielding) .
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br²⁷/⁸¹ doublets) .
- Crystallography :
- X-ray diffraction : Use SHELX programs for structure solution and refinement. Validate with R-factor (<5%) and residual electron density maps .
Resolving inconsistencies : - Cross-validate NMR assignments with 2D experiments (COSY, HSQC).
- For crystallography, check for twinning or disorder using PLATON or OLEX2 .
- X-ray diffraction : Use SHELX programs for structure solution and refinement. Validate with R-factor (<5%) and residual electron density maps .
How does the presence of bromine substituents influence the compound's reactivity in cross-coupling reactions compared to non-brominated analogs?
Advanced
Bromine acts as a leaving group , enabling participation in Suzuki-Miyaura or Buchwald-Hartwig couplings . Key differences:
- Reactivity : Brominated pyridines undergo coupling at lower temperatures (e.g., 80°C) vs. chlorinated analogs (100–120°C) due to weaker C-Br bonds .
- Regioselectivity : Steric effects from the bromine substituents can direct coupling to less hindered positions (e.g., para to the ether linkage) .
Experimental validation : Monitor reaction progress via TLC and isolate intermediates (e.g., boronate esters) to confirm regiochemical outcomes.
What are the thermal decomposition pathways of this compound under high-pressure conditions, and how can intermediates be stabilized for analysis?
Advanced
Under high-pressure thermal stress (1–2 atm, 100–150°C), decomposition proceeds via:
- Pyridylcarbene formation : Expulsion of nitrogen from triazolopyridine intermediates, generating reactive carbenes .
- Trapping intermediates : Use radical scavengers (e.g., TEMPO) or low-temperature matrices (-196°C) to stabilize cyclopropane derivatives (e.g., cis/trans isomers of brominated cyclopropanes) .
Analytical tools : GC-MS for volatile products; X-ray crystallography for solid intermediates .
What safety precautions are necessary when handling this compound, given its brominated pyridine structure?
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of brominated vapor .
- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .
How can computational chemistry models predict the regioselectivity of further functionalization reactions on this compound?
Q. Advanced
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to calculate Fukui indices, identifying electrophilic/nucleophilic sites .
- Mechanistic insights : Simulate transition states for coupling reactions (e.g., Pd-catalyzed cross-coupling) to predict activation barriers for different positions .
Validation : Compare computational predictions with experimental outcomes (e.g., LC-MS analysis of reaction mixtures).
What strategies can be employed to resolve contradictory data in crystallographic refinement when determining the compound's solid-state structure?
Q. Advanced
- Validation tools : Use checkCIF/PLATON to identify outliers (e.g., bond lengths, angles) and refine with SHELXL’s TWIN/BASF commands for twinned crystals .
- Alternative models : Test disorder scenarios (e.g., partial occupancy of bromine atoms) or apply restraints to thermal parameters .
- Complementary data : Pair X-ray data with neutron diffraction or TEM for ambiguous regions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
